molecular formula C10H19NOS B2376442 N-(hex-1-yn-3-yl)-2-methylpropane-2-sulfinamide CAS No. 2168793-17-5

N-(hex-1-yn-3-yl)-2-methylpropane-2-sulfinamide

Cat. No.: B2376442
CAS No.: 2168793-17-5
M. Wt: 201.33
InChI Key: PBQMSGZEWSDIDX-UHFFFAOYSA-N
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Description

N-(hex-1-yn-3-yl)-2-methylpropane-2-sulfinamide is an organic compound characterized by the presence of a sulfinamide group attached to a hexynyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(hex-1-yn-3-yl)-2-methylpropane-2-sulfinamide typically involves the reaction of hex-1-yne with 2-methylpropane-2-sulfinyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The purification process may involve additional steps such as recrystallization or distillation to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(hex-1-yn-3-yl)-2-methylpropane-2-sulfinamide undergoes various chemical reactions, including:

    Oxidation: The sulfinamide group can be oxidized to a sulfonamide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The hexynyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at low temperatures.

    Reduction: Lithium aluminum hydride; performed in anhydrous ether under reflux conditions.

    Substitution: Nucleophiles such as amines or thiols; reactions are usually conducted in polar aprotic solvents like dimethylformamide.

Major Products Formed

    Oxidation: N-(hex-1-yn-3-yl)-2-methylpropane-2-sulfonamide.

    Reduction: N-(hex-1-yn-3-yl)-2-methylpropane-2-amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(hex-1-yn-3-yl)-2-methylpropane-2-sulfinamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor. It can be used to study enzyme mechanisms and develop new therapeutic agents.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(hex-1-yn-3-yl)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfinamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. The hexynyl chain may also interact with hydrophobic pockets within the target protein, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(hex-1-yn-3-yl)-3-methyl-2-nitroaniline: Contains a nitro group instead of a sulfinamide group.

    N-(hex-1-yn-3-yl)-3,4,5,6-tetrahydro-2H-azepin-7-amine: Features a different heterocyclic structure.

    N-(hex-1-yn-3-yl)formamide: Has a formamide group instead of a sulfinamide group.

Uniqueness

N-(hex-1-yn-3-yl)-2-methylpropane-2-sulfinamide is unique due to its sulfinamide group, which imparts distinct chemical reactivity and biological activity. The presence of the hexynyl chain also contributes to its unique properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-hex-1-yn-3-yl-2-methylpropane-2-sulfinamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NOS/c1-6-8-9(7-2)11-13(12)10(3,4)5/h2,9,11H,6,8H2,1,3-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBQMSGZEWSDIDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C#C)NS(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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